4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl acetate
Description
4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl acetate is a complex organic compound featuring a triazoloazepine core
Properties
IUPAC Name |
[4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13(23)24-16-8-6-14(7-9-16)11-15(12-19)18-21-20-17-5-3-2-4-10-22(17)18/h6-9,11H,2-5,10H2,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEYQZBYDOKOHE-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=C(C#N)C2=NN=C3N2CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C(\C#N)/C2=NN=C3N2CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl acetate typically involves the acylation of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile. This reaction can be carried out using carboxylic acid anhydrides or chlorides, which react with the nitrogen atom in the heteroring or the methylene carbon atom, depending on the conditions and nature of the acylating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl acetate can undergo various chemical reactions, including:
Acylation: Reaction with carboxylic acid anhydrides or chlorides to form acyl derivatives.
Cyclization: Intermediates can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acid anhydrides, chlorides, and other acylating agents. Reaction conditions typically involve heating and the use of solvents such as dichloromethane.
Major Products
The major products formed from these reactions are acyl derivatives and cyclized compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl acetate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential antibacterial and anticancer agents
Materials Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile: A precursor in the synthesis of the target compound.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines:
Uniqueness
4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl acetate is unique due to its specific structural features, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry .
Biological Activity
The compound 4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl acetate is a derivative of the triazoloazepine class of compounds known for their diverse biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- CAS Number : 325994-89-6
- Functional Groups : The presence of a cyano group and a triazoloazepine moiety contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazoloazepines exhibit significant antimicrobial properties. A study evaluating the antibacterial activity of similar compounds showed that they could inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 6.2 to 50.0 mg/mL against various strains, including Staphylococcus aureus and Candida albicans, with some derivatives showing efficacy comparable to established antibiotics like Linezolid and Fluconazole .
| Microorganism | MIC (mg/mL) | Reference Drug |
|---|---|---|
| Staphylococcus aureus | 6.2 - 25.0 | Linezolid |
| Candida albicans | 12.5 - 50.0 | Fluconazole |
| Escherichia coli | 25.0 - 50.0 | Cefixime |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. Notably, compounds related to triazoloazepines have demonstrated antiproliferative effects against colon cancer cell lines (HCT-116 and HT-29). For example, one study reported that a related compound induced apoptosis in HT-29 cells by activating the mitochondrial apoptotic pathway through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl2 .
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 6.587 - 11.10 | Mitochondrial apoptosis via Bax/Bcl2 |
| HT-29 | 5.00 - 10.00 | Caspase activation leading to cell death |
Case Studies
- Antimicrobial Study : A study focused on synthesizing various triazoloazepine derivatives found that certain compounds exhibited broad-spectrum antimicrobial activity with MIC values indicating effectiveness against common pathogens. The derivatives were assessed for their ability to inhibit bacterial growth in vitro, showing promising results that warrant further investigation in vivo .
- Anticancer Research : Another research effort highlighted the anticancer properties of triazoloazepine derivatives against human colon cancer cell lines. The study detailed how these compounds could induce apoptosis through specific cellular pathways, suggesting their potential as therapeutic agents in cancer treatment .
Q & A
Q. How to design a robust study for evaluating structure-activity relationships (SAR) of derivatives?
- Methodology :
- Systematic variation : Modify substituents on the phenyl acetate and triazolo-azepine moieties while keeping core structure intact .
- Biological assays : Test derivatives against standardized cell lines (e.g., cancer or microbial models) with dose-response curves (IC50/EC50 determination) .
Q. What statistical methods are appropriate for analyzing multi-variable experimental data (e.g., synthesis yield vs. reaction parameters)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
